β,β-dimethyl-acry-lalkannin

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,22-23H,8H2,1-4H3/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATBOVZTQBLKIL-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34539-65-6 |

Source

|

| Record name | Alkannin senecioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034539656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

An In-depth Technical Guide to β,β-dimethylacrylalkannin: Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of β,β-dimethylacrylalkannin, a naturally occurring naphthoquinone with significant therapeutic potential. The document details its primary natural sources, a composite methodology for its isolation and purification, and an exploration of its known biological signaling pathways.

Natural Sources of β,β-dimethylacrylalkannin

β,β-dimethylacrylalkannin is a secondary metabolite predominantly found in the roots of various plant species belonging to the Boraginaceae family.[1][2][3][4] Notable sources include:

-

Arnebia euchroma : Also known as "Ratanjot," this plant is a significant source of various naphthoquinones, including β,β-dimethylacrylalkannin.[5][6]

-

Alkanna tinctoria : Commonly known as dyer's alkanet, the roots of this plant are rich in a variety of alkannin esters, with β,β-dimethylacrylalkannin being a major constituent in many samples.[1][4]

-

Alkanna Species : Several other species within the Alkanna genus have been found to contain β,β-dimethylacrylalkannin and related hydroxynaphthoquinones.[4]

The concentration and composition of these naphthoquinone derivatives can vary depending on the plant species, geographical location, and environmental conditions.[4]

Isolation and Purification of β,β-dimethylacrylalkannin

The isolation of pure β,β-dimethylacrylalkannin from its natural sources involves a multi-step process of extraction and chromatography. The following protocol is a composite methodology based on established techniques for the separation of alkannin and shikonin derivatives.[1][3][6]

Experimental Workflow

The overall workflow for the isolation and purification of β,β-dimethylacrylalkannin is depicted below.

Detailed Experimental Protocols

Step 1: Extraction

-

Preparation of Plant Material : Air-dry the roots of Arnebia euchroma or Alkanna tinctoria and grind them into a fine powder.

-

Solvent Extraction : Macerate the powdered root material in ethanol or subject it to Soxhlet extraction.[6] The ratio of plant material to solvent should be sufficient to ensure thorough extraction.

-

Concentration : After extraction, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

Step 2: Preliminary Purification by Column Chromatography

-

Stationary Phase : Prepare a column packed with silica gel or Sephadex LH-20.[1][3]

-

Elution : Apply the crude extract to the column and perform gradient elution. A non-polar to polar solvent system (e.g., a hexane-ethyl acetate gradient) is typically effective for silica gel chromatography.

-

Fraction Collection : Collect the fractions and monitor the separation using thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC). Pool the fractions containing the desired naphthoquinone derivatives.

Step 3: Final Purification by Preparative HPLC

-

Column : A C18 reversed-phase column is commonly used for the separation of alkannin derivatives.

-

Mobile Phase : An isocratic or gradient system of acetonitrile and water (often with a small percentage of acetic or formic acid to improve peak shape) is a typical mobile phase. The exact composition should be optimized based on analytical HPLC results.

-

Injection and Collection : Dissolve the semi-purified fractions from column chromatography in a suitable solvent and inject them into the preparative HPLC system. Collect the peak corresponding to β,β-dimethylacrylalkannin.

-

Purity Analysis : The purity of the isolated compound should be confirmed by analytical HPLC-DAD and its structure elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6]

Quantitative Data

The following table summarizes the available quantitative data related to the biological activity of β,β-dimethylacrylalkannin.

| Compound | Cell Line | Assay | Result (IC₅₀) | Reference |

| β,β-dimethylacrylalkannin | MDA-MB-231 (TNBC) | Proliferation | 5.1 µM | [7] |

| β,β-dimethylacrylalkannin | MCF10DCIS.com (TNBC) | Proliferation | 8.7 µM | [7] |

Signaling Pathways and Biological Activity

β,β-dimethylacrylalkannin has been shown to exert its biological effects through the modulation of several key signaling pathways.

Inhibition of AKT/Gli1 Signaling in Triple-Negative Breast Cancer

In triple-negative breast cancer (TNBC) cells, β,β-dimethylacrylalkannin has been found to suppress tumor growth by inhibiting the AKT/Gli1 signaling pathway. This leads to the induction of apoptosis.

References

- 1. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of alkannin derivatives from Alkanna species by high-performance liquid chromatography/photodiode array/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Determination of five naphthaquinones in Arnebia euchroma by quantitative analysis multi-components with single-marker] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. β,β-Dimethylacrylalkannin, a Natural Naphthoquinone, Inhibits the Growth of Hepatocellular Carcinoma Cells by Modulating Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Antitumor Potential of β,β-dimethylacrylalkannin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β,β-dimethylacrylalkannin (DMAKN) is a naturally occurring naphthoquinone that has garnered significant attention for its promising antitumor properties. As a key component of Zicao (a traditional Chinese medicine), its biological activities are an active area of research. This technical guide provides a comprehensive overview of the current understanding of DMAKN's anticancer effects, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Data Presentation: In Vitro Efficacy

The cytotoxic effects of β,β-dimethylacrylalkannin and its closely related analog, β,β-dimethylacrylshikonin, have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound | Cancer Type | Cell Line | IC50 (µM) | Duration (hours) | Citation |

| β,β-dimethylacrylalkannin | Hepatocellular Carcinoma | Not Specified | Potent Efficacy | Not Specified | [1][2] |

| β,β-dimethylacrylalkannin | Colorectal Cancer | Not Specified | Potent Efficacy | Not Specified | [3][4] |

| β,β-dimethylacrylshikonin | Gastric Cancer | SGC-7901 | Not Specified | Not Specified | [5] |

Note: Specific IC50 values for β,β-dimethylacrylalkannin are not consistently reported in the reviewed literature; however, its potent anticancer activity is frequently noted. The data for β,β-dimethylacrylshikonin is included for comparative purposes due to its structural similarity.

Core Mechanisms of Antitumor Activity

Research indicates that β,β-dimethylacrylalkannin exerts its antitumor effects through multiple mechanisms, primarily by inducing apoptosis, modulating the tumor microenvironment, and inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis via the Bcl-2/Bax Pathway

β,β-dimethylacrylalkannin has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspases, ultimately resulting in apoptotic cell death.[6][7][8]

Caption: DMAKN induces apoptosis by inhibiting Bcl-2 and activating Bax.

Inhibition of the FGFR1 Signaling Pathway

In colorectal cancer, β,β-dimethylacrylalkannin has been identified as a direct inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1).[3][4] The FGFR1 signaling pathway is crucial for cell proliferation, differentiation, and migration. By binding to FGFR1, DMAKN blocks its activation and downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, thereby suppressing cancer cell growth.[3][4]

Caption: DMAKN inhibits the FGFR1 signaling pathway to suppress cell growth.

Attenuation of the Notch-1 Signaling Pathway

The antitumor activity of the related compound, β,β-dimethylacrylshikonin, has been linked to the attenuation of the Notch-1 signaling pathway in gastric cancer.[5] This pathway is critical for cell proliferation, differentiation, and apoptosis. The compound was found to reduce the activation of Notch-1 and the expression of its ligand Jagged-1 and downstream target Hes-1, leading to cell cycle arrest and inhibition of tumor progression.[5][9]

Caption: DMAKN (or its derivative) inhibits Notch-1 signaling.

Modulation of Tumor-Associated Macrophages (TAMs)

β,β-dimethylacrylalkannin can modulate the tumor microenvironment by influencing the polarization of tumor-associated macrophages (TAMs).[1][2] It promotes the differentiation of macrophages into the M1 phenotype, which has antitumor properties, while inhibiting the polarization into the M2 phenotype, which is tumor-promoting.[1][2][10][11] This shift in macrophage polarization contributes to the suppression of hepatocellular carcinoma cell growth.[1][2]

Caption: DMAKN promotes antitumor M1 and inhibits pro-tumor M2 macrophage polarization.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of β,β-dimethylacrylalkannin's antitumor properties.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of β,β-dimethylacrylalkannin on cancer cells and to determine its IC50 value.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Treatment: The cells are then treated with various concentrations of β,β-dimethylacrylalkannin (typically ranging from nanomolar to micromolar) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Caption: A typical workflow for determining cell viability using the MTT assay.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression levels of apoptosis-related proteins following treatment with β,β-dimethylacrylalkannin.

-

Cell Lysis: Cancer cells are treated with β,β-dimethylacrylalkannin for a specified time, then harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software.

In Vivo Xenograft Mouse Model

This model is used to evaluate the antitumor efficacy of β,β-dimethylacrylalkannin in a living organism.

-

Cell Implantation: Human cancer cells (e.g., 5 x 10⁶ cells) are subcutaneously injected into the flank of athymic nude mice.

-

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: The mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal or oral administration of β,β-dimethylacrylalkannin at a specified dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

Toxicity Assessment: The body weight of the mice is monitored throughout the study as a measure of systemic toxicity.

Conclusion

β,β-dimethylacrylalkannin is a promising natural compound with multifaceted antitumor properties. Its ability to induce apoptosis, inhibit critical cancer-related signaling pathways, and modulate the tumor immune microenvironment highlights its potential as a lead compound for the development of novel cancer therapeutics. Further research is warranted to fully elucidate its mechanisms of action, establish a comprehensive profile of its efficacy across a wider range of cancers, and optimize its therapeutic potential through preclinical and clinical studies. This guide provides a foundational understanding of the current knowledge surrounding β,β-dimethylacrylalkannin and serves as a catalyst for future investigations in this exciting area of cancer research.

References

- 1. β,β-Dimethylacrylalkannin, a Natural Naphthoquinone, Inhibits the Growth of Hepatocellular Carcinoma Cells by Modulating Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting FGFR1 by β,β-dimethylacrylalkannin suppresses the proliferation of colorectal cancer in cellular and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. β,β-Dimethylacrylshikonin exerts antitumor activity via Notch-1 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. The role of Notch signaling in gastric carcinoma: molecular pathogenesis and novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tumor-Associated Macrophages as Key Modulators of Disease Progression in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to β,β-dimethyl-acrylalkannin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

β,β-dimethyl-acrylalkannin is a naturally occurring naphthoquinone pigment found in the roots of several plant species belonging to the Boraginaceae family, such as Arnebia euchroma and Lithospermum erythrorhizon. This compound, an ester of the chiral molecule alkannin, has garnered significant scientific interest due to its diverse and potent pharmacological activities. Possessing a characteristic purple-red hue, β,β-dimethyl-acrylalkannin has demonstrated promising anti-cancer, anti-inflammatory, and immunomodulatory properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential applications in drug development. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and development of this promising natural product.

Chemical Structure and Physicochemical Properties

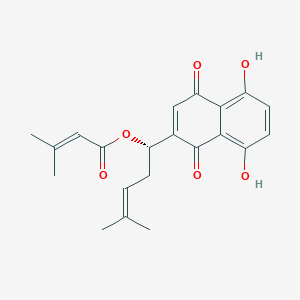

β,β-dimethyl-acrylalkannin, also referred to as β,β-dimethylacryloyl alkannin or DMA, is characterized by a 5,8-dihydroxy-1,4-naphthoquinone core structure. An ester linkage at the hydroxyl group of the side chain connects the β,β-dimethylacrylate moiety to the alkannin backbone. The alkannin portion of the molecule contains a chiral center, leading to the existence of its enantiomer, β,β-dimethyl-acrylshikonin.

Table 1: Physicochemical Properties of β,β-dimethyl-acrylalkannin

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂O₆ | --INVALID-LINK-- |

| Molecular Weight | 370.4 g/mol | --INVALID-LINK-- |

| Appearance | Purple-red crystalline powder | ChemicalBook |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in DMSO, sonication is recommended. | ChemicalBook, TargetMol |

| Melting Point | Data not readily available in cited literature. | |

| Boiling Point | Data not readily available in cited literature. |

Spectroscopic Data:

While detailed spectroscopic data such as ¹H-NMR, ¹³C-NMR, and mass spectrometry are fundamental for the unequivocal identification and characterization of β,β-dimethyl-acrylalkannin, specific, publicly available datasets for this particular compound are not readily found in the reviewed literature. However, the general spectral features of alkannin and its derivatives are well-documented and can serve as a reference for researchers isolating or synthesizing this compound.

Biological Activities and Therapeutic Potential

β,β-dimethyl-acrylalkannin exhibits a range of biological activities that underscore its potential as a therapeutic agent. Its most notable properties include anti-cancer, anti-inflammatory, and immunomodulatory effects.

Anti-Cancer Activity

Recent studies have highlighted the potent anti-cancer properties of β,β-dimethyl-acrylalkannin, particularly in triple-negative breast cancer (TNBC) and hepatocellular carcinoma (HCC).

Table 2: In-Vitro Anti-Cancer Activity of β,β-dimethyl-acrylalkannin

| Cell Line | Cancer Type | IC₅₀ Value | Source |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.1 µM | --INVALID-LINK-- |

| MCF10DCIS.com | Triple-Negative Breast Cancer | 8.7 µM | --INVALID-LINK-- |

The anti-cancer mechanism of β,β-dimethyl-acrylalkannin in TNBC has been linked to the inhibition of the AKT/Gli1 signaling pathway. In the context of HCC, its therapeutic effect is associated with the modulation of tumor-associated macrophages (TAMs).

Immunomodulatory and Anti-inflammatory Effects

β,β-dimethyl-acrylalkannin has been shown to modulate immune responses, which contributes to its therapeutic potential in inflammatory conditions and cancer. A key aspect of its immunomodulatory activity is its ability to influence macrophage polarization. It promotes the differentiation of pro-inflammatory M1 macrophages, which have anti-tumor functions, while inhibiting the polarization of anti-inflammatory M2 macrophages that can support tumor growth.

Furthermore, β,β-dimethyl-acrylalkannin has been found to suppress activated dendritic cells in a mouse model of psoriasis by inhibiting the Toll-like receptor 7/8 (TLR7/8) pathway.

Signaling Pathways

The biological effects of β,β-dimethyl-acrylalkannin are mediated through its interaction with specific cellular signaling pathways.

AKT/Gli1 Signaling Pathway in Triple-Negative Breast Cancer

In triple-negative breast cancer, β,β-dimethyl-acrylalkannin has been shown to suppress tumor growth by targeting the AKT/Gli1 signaling axis. This pathway is crucial for cancer cell proliferation, survival, and invasion.

Modulation of Macrophage Polarization

β,β-dimethyl-acrylalkannin influences the tumor microenvironment by modulating the polarization of macrophages. It promotes a shift towards an anti-tumoral M1 phenotype and suppresses the pro-tumoral M2 phenotype. The direct molecular targets of β,β-dimethyl-acrylalkannin within the complex signaling networks governing macrophage polarization, such as the JAK-STAT and NF-κB pathways, are still under investigation.

In-Depth Technical Guide: The Discovery and History of β,β-dimethylacrylalkannin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

β,β-dimethylacrylalkannin is a naturally occurring naphthoquinone pigment that has garnered significant interest within the scientific community for its diverse biological activities, most notably its potent anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its historical context, experimental protocols, and mechanisms of action.

Discovery and History

The history of β,β-dimethylacrylalkannin is intrinsically linked to the long-standing traditional use of plants from the Boraginaceae family, such as Alkanna tinctoria, Lithospermum erythrorhizon, and Arnebia euchroma. For centuries, extracts from the roots of these plants have been utilized in traditional medicine across Europe and Asia for their wound-healing and anti-inflammatory properties. The characteristic red pigments of these roots, alkannin and its enantiomer shikonin, along with their various ester derivatives, are responsible for these therapeutic effects.

While the parent compounds, alkannin and shikonin, were first isolated and structurally characterized in the early 20th century, the specific discovery of their ester derivatives, including β,β-dimethylacrylalkannin, is largely credited to the extensive work of chemist Vassilios P. Papageorgiou and his collaborators. Through their systematic investigation of the constituents of Alkanna tinctoria starting in the 1970s, they isolated and identified a series of alkannin esters, including the β,β-dimethylacryl derivative. These studies were pivotal in elucidating the complex chemical profile of these medicinal plants and laid the groundwork for future pharmacological investigations.

Chemical Structure and Properties

β,β-dimethylacrylalkannin is an ester of alkannin, a hydroxynaphthoquinone. Its chemical structure is characterized by the alkannin core attached to a β,β-dimethylacryloyl group.

IUPAC Name: [(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate

Molecular Formula: C₂₁H₂₂O₆

Molecular Weight: 370.4 g/mol

Biological Activity and Mechanism of Action

β,β-dimethylacrylalkannin has demonstrated a range of biological activities, with a primary focus in recent research on its anti-cancer effects.

Anti-Cancer Activity

Studies have shown that β,β-dimethylacrylalkannin exhibits significant cytotoxic activity against various cancer cell lines, including gastric and hepatocellular carcinoma.

Table 1: In Vitro Cytotoxicity of β,β-dimethylacrylalkannin and its Enantiomer

| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |

|---|---|---|---|---|---|

| β,β-dimethylacrylshikonin | SGC-7901 (Gastric Cancer) | MTT | 11.04 | 24 | [1] |

| β,β-dimethylacrylshikonin | SGC-7901 (Gastric Cancer) | MTT | 2.89 | 48 | [1] |

| β,β-dimethylacrylalkannin | HepG2 (Hepatocellular Carcinoma) | MTT | Not explicitly stated, but showed inhibition | 48 | [2] |

| β,β-dimethylacrylalkannin | Huh7 (Hepatocellular Carcinoma) | MTT | Not explicitly stated, but showed inhibition | 48 |[2] |

Mechanism of Action

The anti-cancer activity of β,β-dimethylacrylalkannin is attributed to several mechanisms:

-

Modulation of Tumor-Associated Macrophages (TAMs): It has been shown to inhibit the growth of hepatocellular carcinoma cells by modulating TAMs.[2]

-

Inhibition of the Notch-1 Signaling Pathway: In gastric cancer cells, β,β-dimethylacrylshikonin has been found to exert its anti-tumor activity by inhibiting the Notch-1 signaling pathway. This pathway is crucial for cell proliferation, differentiation, and apoptosis, and its dysregulation is often implicated in tumorigenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the effects of β,β-dimethylacrylalkannin.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxicity of β,β-dimethylacrylalkannin against adherent cancer cell lines such as SGC-7901, HepG2, and Huh7.

Materials:

-

β,β-dimethylacrylalkannin

-

Cancer cell lines (e.g., SGC-7901, HepG2, Huh7)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of β,β-dimethylacrylalkannin in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared drug solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).

-

Incubate the plate for the desired time periods (e.g., 24, 48 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis for Notch-1 Signaling Pathway

This protocol is for analyzing the protein expression levels of key components of the Notch-1 signaling pathway in cancer cells treated with β,β-dimethylacrylalkannin.

Materials:

-

Cancer cells treated with β,β-dimethylacrylalkannin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Notch-1, anti-Hes-1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and untreated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Normalize the protein expression levels to a loading control like GAPDH.

Signaling Pathways and Experimental Workflows

Notch-1 Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action of β,β-dimethylacrylalkannin in inhibiting the Notch-1 signaling pathway in cancer cells.

References

- 1. β,β-Dimethylacrylshikonin Induces Mitochondria Dependent Apoptosis through ERK Pathway in Human Gastric Cancer SGC-7901 Cells | PLOS One [journals.plos.org]

- 2. β,β-Dimethylacrylalkannin, a Natural Naphthoquinone, Inhibits the Growth of Hepatocellular Carcinoma Cells by Modulating Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Therapeutic Potential of β,β-dimethylacrylalkannin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies on β,β-dimethylacrylalkannin (DMAKN), a naturally occurring naphthoquinone, and its isomer, β,β-dimethylacrylshikonin. The document focuses on the compound's anti-cancer and immunomodulatory properties, detailing the experimental findings and methodologies for researchers in drug discovery and development.

Core Findings: Anti-cancer and Immunomodulatory Activities

β,β-dimethylacrylalkannin and its derivatives have demonstrated significant therapeutic potential in a variety of in vitro cancer models, including hepatocellular carcinoma, colorectal cancer, triple-negative breast cancer, and gastric cancer. The primary mechanisms of action identified are the induction of apoptosis, cell cycle arrest, and modulation of the tumor microenvironment through its effects on immune cells.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of β,β-dimethylacrylalkannin and its isomer have been quantified across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cell Line | Cancer Type | Compound | IC50 Value | Incubation Time (hours) |

| SMMC-7721 | Hepatocellular Carcinoma | β,β-dimethylacrylshikonin | 15.01 ± 0.76 µg/mL | 48 |

| HCT-116 | Colorectal Cancer | β,β-dimethylacrylshikonin | Data not available | - |

| MDA-MB-231 | Triple-Negative Breast Cancer | β,β-dimethylacryloyl alkannin | 5.1 µM | - |

| MCF10DCIS.com | Triple-Negative Breast Cancer | β,β-dimethylacryloyl alkannin | 8.7 µM | - |

| SGC-7901 | Gastric Cancer | β,β-dimethylacrylshikonin | Dose-dependent reduction in viability (2.5-10 µmol/L) | 24 and 48 |

Key Signaling Pathways Modulated by β,β-dimethylacrylalkannin

In vitro studies have elucidated several key signaling pathways through which β,β-dimethylacrylalkannin exerts its anti-tumor effects. These include the AKT/Gli1, Notch-1, and ERK pathways, as well as the modulation of macrophage polarization.

AKT/Gli1 Signaling Pathway in Triple-Negative Breast Cancer

In triple-negative breast cancer cells, β,β-dimethylacryloyl alkannin has been shown to inhibit the AKT/Gli1 signaling pathway, which is crucial for cancer cell proliferation and survival.

Notch-1 Signaling Pathway in Gastric Cancer

β,β-dimethylacrylshikonin has been observed to inhibit the Notch-1 signaling pathway in gastric cancer cells, leading to cell cycle arrest and apoptosis.[1]

Modulation of Tumor-Associated Macrophages (TAMs)

A significant finding is the ability of β,β-dimethylacrylalkannin to modulate the polarization of tumor-associated macrophages (TAMs). It promotes the differentiation of pro-inflammatory M1 macrophages, which have anti-tumor properties, while inhibiting the pro-tumoral M2 macrophage phenotype.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key in vitro experiments cited in the studies of β,β-dimethylacrylalkannin.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of β,β-dimethylacrylalkannin on cancer cells.

Materials:

-

Cancer cell lines (e.g., SMMC-7721, HCT-116, MDA-MB-231, SGC-7901)

-

Complete culture medium (specific to cell line)

-

β,β-dimethylacrylalkannin or its derivatives

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of β,β-dimethylacrylalkannin (e.g., ranging from 0.1 to 100 µM) and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is used to determine the expression levels of specific proteins involved in apoptosis and other signaling pathways.

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against Bax, Bcl-2, cleaved PARP, p-AKT, AKT, Gli1, Notch-1, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vitro Macrophage Polarization

This protocol describes the differentiation of THP-1 monocytes into macrophages and their subsequent polarization into M1 or M2 phenotypes.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ)

-

Interleukin-4 (IL-4)

-

Interleukin-13 (IL-13)

-

β,β-dimethylacrylalkannin

-

6-well plates

Procedure:

-

Differentiation: Differentiate THP-1 cells (2 x 10⁵ cells/well) into M0 macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

-

Polarization:

-

M1 Polarization: Replace the medium with fresh medium containing LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) and incubate for 24 hours.

-

M2 Polarization: Replace the medium with fresh medium containing IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) and incubate for 24 hours.

-

-

DMAKN Treatment: To study the effect of β,β-dimethylacrylalkannin, add the compound at various concentrations along with the polarizing cytokines.

-

Analysis: Analyze the expression of M1 (e.g., CD86, iNOS) and M2 (e.g., CD206, Arg1) markers using techniques such as flow cytometry, qPCR, or Western blotting.

References

The Potent Anti-Hepatocellular Carcinoma Activity of β,β-dimethyl-acrylalkannin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

β,β-dimethyl-acrylalkannin (DMAKN), a natural naphthoquinone derived from the traditional Chinese medicine Zicao, has emerged as a promising therapeutic agent against hepatocellular carcinoma (HCC). This document provides a comprehensive technical guide on the multifaceted anti-HCC effects of DMAKN. It consolidates findings from recent studies, detailing its mechanisms of action which include induction of cell cycle arrest, apoptosis, and necrosis, as well as modulation of the tumor microenvironment. This guide presents quantitative data in structured tables, outlines key experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows involved in DMAKN's anti-cancer activity.

Introduction

Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The therapeutic landscape for advanced HCC remains challenging, necessitating the exploration of novel and effective treatment strategies. Natural products have historically been a rich source of anti-cancer compounds. β,β-dimethyl-acrylalkannin, a key active component of Zicao, has been identified as a potent inhibitor of HCC growth both in vitro and in vivo.[1] Its dual-action mechanism, dependent on dosage, makes it a particularly interesting candidate for further drug development.[1]

Mechanism of Action

DMAKN exerts its anti-HCC effects through several distinct yet interconnected mechanisms. At lower concentrations, it primarily induces cell cycle arrest, while at higher concentrations, it triggers rapid necrotic cell death.[1] Furthermore, DMAKN has been shown to modulate the immune landscape within the tumor microenvironment, specifically by influencing the polarization of tumor-associated macrophages (TAMs).[2][3][4]

Dose-Dependent Effects on Cell Fate

The cellular response to DMAKN is highly dependent on its concentration.

-

Low-Dose Effect: Cell Cycle Arrest: At lower concentrations, DMAKN leads to an accumulation of cells in the G2/M phase of the cell cycle.[1] This is achieved through the modulation of key cell cycle regulators, including CDK1 and Cdc25C phosphorylation.[1]

-

High-Dose Effect: Necrosis: In contrast, higher doses of DMAKN result in a rapid and sharp increase in intracellular reactive oxygen species (ROS).[1] This oxidative burst overwhelms the cellular antioxidant capacity, leading to necrotic cell death.[1]

Induction of Apoptosis

A structurally related naphthoquinone, β,β-dimethylacrylshikonin, has been shown to induce apoptosis in HCC cells.[5] This process is characterized by:

-

Morphological Changes: Treated cells exhibit typical apoptotic features, as detected by TUNEL and Hoechst staining.[5]

-

Modulation of Apoptotic Regulators: The expression of the anti-apoptotic protein Bcl-2 is downregulated, while the pro-apoptotic protein Bax is upregulated.[5]

-

Caspase Activation: The executioner caspase, caspase-3, is cleaved and activated in response to treatment.[5]

Modulation of the Tumor Microenvironment

DMAKN can influence the tumor microenvironment by modulating the phenotype of tumor-associated macrophages (TAMs), which are critical players in tumor progression.[2][4]

-

M1 Polarization: DMAKN promotes the polarization of macrophages towards the M1 phenotype, which has anti-tumor properties.[2]

-

Inhibition of M2 Polarization: It also inhibits the polarization of macrophages towards the pro-tumor M2 phenotype.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of β,β-dimethylacrylalkannin and related compounds on HCC.

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| β,β-dimethylacrylshikonin | SMMC-7721 | MTT | IC50 (48h) | 15.01 ± 0.76 µg/mL | [5] |

Table 1: In Vitro Cytotoxicity Data

Key Experimental Protocols

This section details the methodologies used in the cited research to evaluate the effects of DMAKN on HCC.

Cell Viability and Proliferation Assays

-

MTT Assay:

-

HCC cells (e.g., SMMC-7721) are seeded in 96-well plates.[5]

-

After cell attachment, they are treated with various concentrations of the test compound for specified durations (e.g., 48 hours).[5]

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for formazan crystal formation by viable cells.

-

The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[5]

-

Apoptosis Detection

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:

-

Cells are treated with the compound, harvested, and fixed.[5]

-

The cells are then permeabilized to allow entry of the TUNEL reaction mixture.

-

The mixture, containing TdT enzyme and fluorescently labeled dUTP, is added to the cells. The TdT enzyme incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

The fluorescence is then visualized and quantified using fluorescence microscopy or flow cytometry.[5]

-

-

Hoechst Staining:

Cell Cycle Analysis

-

Flow Cytometry:

-

HCC cells are treated with the compound for a specified time.[5]

-

The cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are then treated with RNase A to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry, which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[5]

-

Western Blot Analysis

-

Treated cells are lysed to extract total proteins.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3).[5]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.[5]

In Vivo Tumor Xenograft Model

-

Human HCC cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).[5]

-

Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

-

The treatment group receives the test compound (e.g., via intraperitoneal injection) at a specified dose and schedule.[5]

-

Tumor growth is monitored regularly by measuring tumor volume.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for caspase-3 activation).[5]

Signaling Pathways and Visualizations

The anti-cancer effects of DMAKN and related naphthoquinones are mediated by their influence on several key signaling pathways.

Apoptosis Signaling Pathway

β,β-dimethylacrylshikonin, a compound structurally similar to DMAKN, induces apoptosis in HCC cells by modulating the balance between pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of executioner caspases.[5]

Caption: DMAKN-induced apoptosis signaling cascade.

Cell Cycle Regulation Pathway

At low doses, DMAKN causes G2/M phase cell cycle arrest by modulating the activity of the CDK1/Cdc25C complex, which is a critical regulator of the G2 to M phase transition.[1]

Caption: DMAKN-induced G2/M cell cycle arrest.

Experimental Workflow for In Vivo Study

The following diagram illustrates a typical workflow for an in vivo study investigating the anti-tumor effects of DMAKN on HCC.

Caption: In vivo experimental workflow for HCC xenograft model.

Future Directions

The promising preclinical data for β,β-dimethyl-acrylalkannin warrants further investigation. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of DMAKN.

-

Combination Therapies: Investigating the synergistic effects of DMAKN with existing chemotherapeutic agents or immunotherapies for HCC could lead to more effective treatment regimens.

-

Target Identification: While some downstream effectors have been identified, the direct molecular targets of DMAKN remain to be fully elucidated.

-

Clinical Trials: Based on robust preclinical evidence, well-designed clinical trials will be necessary to evaluate the safety and efficacy of DMAKN in HCC patients.

Conclusion

β,β-dimethyl-acrylalkannin is a potent natural compound with significant anti-hepatocellular carcinoma activity. Its multifaceted mechanism of action, encompassing the induction of cell cycle arrest, apoptosis, and necrosis, as well as the modulation of the tumor immune microenvironment, positions it as a strong candidate for further development as an anti-cancer therapeutic. The data and protocols summarized in this technical guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising molecule.

References

- 1. β,β-Dimethylacrylalkannin, a key component of Zicao, induces cell cycle arrest and necrosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β,β-Dimethylacrylalkannin, a Natural Naphthoquinone, Inhibits the Growth of Hepatocellular Carcinoma Cells by Modulating Tumor-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β,β-Dimethylacrylalkannin, a Natural Naphthoquinone, Inhibits the Growth of Hepatocellular Carcinoma Cells by Modulating Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibitory effects of β,β-dimethylacrylshikonin on hepatocellular carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Effects of β,β-dimethylacrylalkannin on Tumor-Associated Macrophages: A Technical Overview

For Immediate Release

This technical guide delves into the molecular interactions between β,β-dimethylacrylalkannin (DMAKN), a natural naphthoquinone, and tumor-associated macrophages (TAMs), offering a comprehensive resource for researchers, scientists, and drug development professionals. Emerging research has highlighted the potential of DMAKN in cancer therapy through its ability to modulate the tumor microenvironment, specifically by influencing macrophage polarization. This document provides a detailed summary of the current findings, including quantitative data, experimental methodologies, and key signaling pathways.

Executive Summary

Tumor-associated macrophages are a critical component of the tumor microenvironment, capable of exhibiting both pro-tumoral (M2-like) and anti-tumoral (M1-like) phenotypes.[1][2] The therapeutic strategy of reprogramming TAMs from an M2 to an M1 phenotype is a promising area of cancer immunotherapy. β,β-dimethylacrylalkannin, a derivative of shikonin, has demonstrated significant anti-tumor activity.[1][3] Recent studies indicate that DMAKN can inhibit the growth of hepatocellular carcinoma cells by modulating TAMs, specifically by promoting M1 polarization.[1][2] This guide will provide an in-depth analysis of the data and methodologies from these pivotal studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of β,β-dimethylacrylalkannin on macrophages and hepatocellular carcinoma (HCC) cells.

Table 1: Cytotoxicity of β,β-dimethylacrylalkannin (DMAKN)

| Cell Type | Treatment Duration | Non-toxic Concentration Range |

| Differentiated M0 Macrophages | 72 hours | ≤ 150 nM |

| M1 Macrophages | 72 hours | ≤ 150 nM |

| M2 Macrophages | 72 hours | ≤ 150 nM |

Data sourced from studies on THP-1 derived macrophages.[4]

Key Signaling Pathways

β,β-dimethylacrylalkannin has been shown to influence the polarization of macrophages, shifting them from a pro-tumoral M2 phenotype towards an anti-tumoral M1 phenotype. While the precise signaling cascade for DMAKN is still under full investigation, the modulation of macrophage polarization is known to involve several key pathways.[1][5][6][7][8] The induction of an M1 phenotype, as observed with DMAKN treatment, is typically associated with the activation of signaling pathways that promote the expression of pro-inflammatory cytokines and anti-tumorigenic factors.

Experimental Protocols

The following sections detail the methodologies used in the investigation of β,β-dimethylacrylalkannin's effects on tumor-associated macrophages.

Cell Culture and Macrophage Differentiation

Human monocytic THP-1 cells are cultured and differentiated into macrophages, which are then polarized into M1 and M2 phenotypes.

Protocol:

-

Cell Culture: THP-1 monocytic cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Differentiation (M0): To differentiate THP-1 cells into M0 macrophages, cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and treated with phorbol 12-myristate 13-acetate (PMA).[4]

-

M1 Polarization: Differentiated M0 macrophages are treated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an M1 phenotype.[2]

-

M2 Polarization: Differentiated M0 macrophages are treated with interleukin-4 (IL-4) and interleukin-13 (IL-13) to induce an M2 phenotype.[2]

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to determine the non-toxic concentrations of DMAKN on different macrophage phenotypes.

Protocol:

-

Cell Seeding: Differentiated M0, M1, or M2 macrophages are seeded in 96-well plates at a density of 5 x 10³ cells/well.[4]

-

DMAKN Treatment: Cells are treated with various concentrations of DMAKN for specified time points (e.g., 72 hours).[4]

-

MTT Incubation: After treatment, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

Crystal Solubilization: The supernatant is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).[4]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader to determine cell viability.[4]

Macrophage and HCC Co-culture Assay

To assess the impact of DMAKN-treated macrophages on cancer cell growth, a co-culture system is established.

Protocol:

-

HCC Cell Seeding: Hepatocellular carcinoma (HCC) cells are seeded in 24-well plates at a density of 1.6 x 10⁴ cells/well.[4]

-

Macrophage Co-culture: Macrophages (M1 or M2, with or without DMAKN pre-treatment) are added to inserts and co-cultured with the HCC cells at a 5:1 ratio.[4]

-

Incubation: The co-culture is maintained for 48 hours.[4]

-

HCC Viability Assessment: After co-culture, the inserts containing macrophages are removed, and the viability of the remaining HCC cells is assessed using the MTT assay as described in section 4.2.[4]

Western Blotting

Western blotting is a standard technique to detect and quantify specific proteins, which can be used to confirm macrophage polarization states by probing for characteristic markers.

Protocol:

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.[3]

-

Blocking: The membrane is blocked with a solution like non-fat milk to prevent non-specific antibody binding.[3]

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., M1/M2 markers).[3]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

Conclusion and Future Directions

The available data strongly suggest that β,β-dimethylacrylalkannin is a promising candidate for cancer therapy due to its ability to modulate the tumor microenvironment by reprogramming tumor-associated macrophages. Specifically, DMAKN promotes a shift from the pro-tumoral M2 phenotype to the anti-tumoral M1 phenotype. Further research is warranted to fully elucidate the underlying molecular mechanisms and signaling pathways involved in this process. Future studies should focus on in vivo models to validate these in vitro findings and to assess the therapeutic efficacy and safety of DMAKN in a more complex biological system. The detailed protocols and data presented in this guide provide a solid foundation for such future investigations.

References

- 1. β,β-Dimethylacrylalkannin, a Natural Naphthoquinone, Inhibits the Growth of Hepatocellular Carcinoma Cells by Modulating Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β,β-Dimethylacrylalkannin, a Natural Naphthoquinone, Inhibits the Growth of Hepatocellular Carcinoma Cells by Modulating Tumor-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delineation of signaling routes that underlie differences in macrophage phenotypic states | bioRxiv [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

β,β-Dimethylacrylalkannin: A Novel Inhibitor Targeting the AKT/Gli1 Signaling Axis in Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

β,β-Dimethylacrylalkannin (DMA), a naturally occurring naphthoquinone derived from the roots of plants of the Boraginaceae family, has emerged as a promising anti-cancer agent. Recent studies have elucidated its mechanism of action, highlighting its ability to suppress tumor growth by targeting the interconnected AKT and Hedgehog signaling pathways, specifically through the modulation of AKT and the downstream transcription factor Gli1. This technical guide provides a comprehensive overview of the current understanding of DMA's therapeutic potential, focusing on its effects on the AKT/Gli1 signaling cascade. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to support further research and development of DMA as a potential cancer therapeutic.

Introduction

The PI3K/AKT and Hedgehog (Hh) signaling pathways are critical regulators of cellular growth, proliferation, and survival. Their aberrant activation is a hallmark of numerous cancers, making them attractive targets for therapeutic intervention. The AKT serine/threonine kinase is a central node in a complex network that promotes cell survival and proliferation by phosphorylating a wide array of downstream substrates. The Hedgehog pathway, through its ultimate effector, the Gli1 transcription factor, plays a crucial role in tumorigenesis and metastasis. Crosstalk between the AKT and Hh pathways has been identified as a significant driver of cancer progression and therapeutic resistance.

β,β-Dimethylacrylalkannin (DMA) has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer models, including triple-negative breast cancer (TNBC). This document serves as a technical resource for researchers, summarizing the key findings related to DMA's mechanism of action, with a particular focus on its inhibitory effects on the AKT/Gli1 signaling axis.

Quantitative Data on the Biological Activity of β,β-Dimethylacrylalkannin

The efficacy of β,β-dimethylacrylalkannin has been quantified in several studies. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Efficacy of β,β-Dimethylacrylalkannin in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | IC50 | 5.1 µM | |

| MCF10DCIS.com | Triple-Negative Breast Cancer | MTT Assay | IC50 | 8.7 µM | |

| MDA-MB-231 | Triple-Negative Breast Cancer | Western Blot | p-AKT (Ser473) reduction | 66.3% ± 0.7% | |

| MCF10DCIS.com | Triple-Negative Breast Cancer | Western Blot | p-AKT (Ser473) reduction | 30.1% ± 5.7% |

Table 2: In Vivo Efficacy of β,β-Dimethylacrylalkannin in a Xenograft Model

| Animal Model | Tumor Type | Treatment | Endpoint | Result | Reference |

| Nude Mice | MDA-MB-231 Xenograft | 25 mg/kg DMA | Tumor Growth Suppression | ~78% |

Signaling Pathway and Proposed Mechanism of Action

β,β-Dimethylacrylalkannin exerts its anti-cancer effects by concurrently inhibiting the AKT and Hedgehog signaling pathways. The proposed mechanism involves the direct or indirect inhibition of AKT phosphorylation, which in turn prevents the activation and nuclear translocation of the Gli1 transcription factor. This dual inhibition leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax, cleaved PARP), ultimately inducing apoptosis in cancer cells. The Michael acceptor moiety in the structure of DMA is believed to be crucial for its biological activity.

Figure 1: Proposed mechanism of action of β,β-dimethylacrylalkannin on the AKT/Gli1 signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of β,β-dimethylacrylalkannin.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Objective: To determine the cytotoxic effects of β,β-dimethylacrylalkannin on cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF10DCIS.com)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

β,β-Dimethylacrylalkannin (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of β,β-dimethylacrylalkannin in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of medium containing the desired concentration of the compound. Include a vehicle control (medium with 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Figure 2: Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol provides a general framework for analyzing protein expression levels.

Objective: To assess the effect of β,β-dimethylacrylalkannin on the expression and phosphorylation status of proteins in the AKT/Gli1 pathway.

Materials:

-

Cancer cells treated with β,β-dimethylacrylalkannin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-Gli1, anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells with β,β-dimethylacrylalkannin at the desired concentrations for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Tumor Model

This protocol outlines the establishment and monitoring of a xenograft model to evaluate the in vivo efficacy of β,β-dimethylacrylalkannin.

Objective: To determine the effect of β,β-dimethylacrylalkannin on tumor growth in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., MDA-MB-231)

-

Matrigel

-

β,β-Dimethylacrylalkannin formulation for in vivo administration (e.g., in corn oil)

-

Calipers

-

Animal balance

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of 5 x 10⁶ MDA-MB-231 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomly assign the mice to treatment and control groups. Administer β,β-dimethylacrylalkannin (e.g., 25 mg/kg) or vehicle control (e.g., corn oil) via intraperitoneal injection or oral gavage daily or on a specified schedule.

-

Data Collection: Measure tumor volume and body weight every 2-3 days.

-

Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of β,β-dimethylacrylalkannin.

Conclusion

β,β-Dimethylacrylalkannin is a promising natural product with potent anti-cancer activity. Its ability to inhibit the AKT/Gli1 signaling axis provides a strong rationale for its further development as a therapeutic agent for cancers with aberrant activation of these pathways. The data and protocols presented in this guide are intended to facilitate further research into the mechanism of action and clinical potential of this compound. Future studies should focus on optimizing its delivery, evaluating its efficacy in a broader range of cancer models, and exploring potential combination therapies to enhance its anti-tumor effects.

β,β-Dimethyl-acrylalkannin: A Comprehensive Technical Guide for Therapeutic Agent Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

β,β-Dimethyl-acrylalkannin (DMAKN) is a naturally occurring naphthoquinone pigment found in the roots of various Boraginaceae family plants. As a derivative of the well-known bioactive compounds alkannin and shikonin, DMAKN has emerged as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the current scientific knowledge on β,β-dimethyl-acrylalkannin, with a focus on its potential as a therapeutic agent. This document consolidates available data on its chemical properties, synthesis, and biological activities, including its anti-cancer, anti-inflammatory, antimicrobial, and wound healing potential. Detailed experimental protocols for key assays and elucidated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Alkannins and shikonins, a class of naturally occurring isohexenylnaphthazarins, have a long history of use in traditional medicine, particularly for their potent wound healing and anti-inflammatory properties.[1] β,β-Dimethyl-acrylalkannin is an ester derivative of alkannin and has demonstrated significant biological activities, most notably in the realm of oncology. Its proposed mechanisms of action involve the modulation of key cellular signaling pathways, leading to the inhibition of cancer cell growth and the regulation of the tumor microenvironment. This guide aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Chemical Properties

β,β-Dimethyl-acrylalkannin is a purple-red crystalline powder. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂O₆ | [2] |

| Molecular Weight | 370.4 g/mol | [2] |

| CAS Number | 34539-65-6 | [3] |

| Appearance | Purple-red crystalline powder | [3] |

| Solubility | Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. | [3] |

| IUPAC Name | [(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate | [2] |

Synthesis

A plausible synthetic route would involve the reaction of alkannin with β,β-dimethylacryloyl chloride in the presence of a suitable base, such as pyridine or triethylamine, in an inert solvent like dichloromethane. The reaction would proceed via nucleophilic acyl substitution, where the hydroxyl group of the alkannin side chain attacks the carbonyl carbon of the acyl chloride, leading to the formation of the ester and elimination of hydrochloric acid, which is neutralized by the base. Purification of the final product would likely be achieved through chromatographic techniques such as column chromatography.

Biological Activities and Therapeutic Potential

β,β-Dimethyl-acrylalkannin has been reported to possess a range of biological activities, with the most significant research focused on its anti-cancer effects.[3]

Anti-Cancer Activity

DMAKN has demonstrated potent cytotoxic effects against various cancer cell lines. Its anti-cancer activity is attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate the tumor microenvironment.

4.1.1. Modulation of Tumor-Associated Macrophages (TAMs)

A recent study has highlighted the ability of DMAKN to modulate the polarization of tumor-associated macrophages (TAMs) in the context of hepatocellular carcinoma (HCC).[4] TAMs can exist in two main phenotypes: the anti-tumoral M1 phenotype and the pro-tumoral M2 phenotype.[4] DMAKN has been shown to induce the polarization of macrophages towards the M1 phenotype and inhibit the M2 phenotype, thereby suppressing the growth of HCC cells.[4]

Quantitative Data on Macrophage Polarization and HCC Cell Viability:

| Cell Line | Treatment | Concentration | Effect | Reference |

| THP-1 (M1 polarization) | DMAKN | 100 nM | Increased mRNA expression of M1 markers (CXCL10, TNF-α, iNOS, IL-1β) | [3] |

| THP-1 (M2 polarization) | DMAKN | 150 nM | Decreased mRNA expression of M2 markers (FN1, CD36, CD206, IL-10) | [3] |

| HepG2 (co-cultured with M1 macrophages) | DMAKN (on M1 cells) | 150 nM | Enhanced inhibition of HepG2 cell viability | [3] |

| Huh7 (co-cultured with M1 macrophages) | DMAKN (on M1 cells) | 150 nM | Enhanced inhibition of Huh7 cell viability | [3] |

| HepG2 (co-cultured with M2 macrophages) | DMAKN (on M2 cells) | 150 nM | Reduced promotion of HepG2 cell viability by M2 macrophages | [3] |

| Huh7 (co-cultured with M2 macrophages) | DMAKN (on M2 cells) | 150 nM | Reduced promotion of Huh7 cell viability by M2 macrophages | [3] |

4.1.2. Inhibition of Cancer Cell Growth

While extensive data on the IC50 values of β,β-dimethyl-acrylalkannin across a wide range of cancer cell lines are limited, studies on its isomer, β,β-dimethylacrylshikonin, provide valuable insights into its potential potency.

IC50 Values of β,β-Dimethylacrylshikonin against Various Cancer Cell Lines:

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT29 | Colon Cancer | 0.18 | [5] |

| U937 | Leukemia | Data not specified | [5] |

Anti-Inflammatory Activity

Alkannins and shikonins are well-documented for their anti-inflammatory properties.[1][6] The anti-inflammatory effects of shikonin and its derivatives are attributed to the inhibition of pro-inflammatory mediators and signaling pathways, such as the NF-κB pathway.[6] While specific quantitative data for β,β-dimethyl-acrylalkannin is not available, a study on shikonin and acetylshikonin demonstrated their ability to inhibit caspase-1, a key component of the inflammasome, with IC50 values in the low micromolar range.[6]

Antimicrobial Activity

Shikonin and its derivatives have shown broad-spectrum antimicrobial activity against various bacteria and fungi.[7][8] The proposed mechanism of action involves the disruption of the bacterial cell membrane.[8] Although specific MIC (Minimum Inhibitory Concentration) values for β,β-dimethyl-acrylalkannin are not reported, studies on shikonin provide an indication of its potential antimicrobial efficacy.

MIC Values of Shikonin against Various Microorganisms:

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MSSA) | Gram-positive bacteria | 7.8 | [8] |

| Staphylococcus aureus (MRSA) | Gram-positive bacteria | 7.8 - 31.2 | [8] |

| Escherichia coli (Colistin-Resistant) | Gram-negative bacteria | >256 | [7] |

| Cutibacterium acnes | Gram-positive bacteria | 10 | [9] |

| Candida albicans | Fungus | 10 | [9] |

Wound Healing Activity

The wound healing properties of alkannins and shikonins are perhaps their most well-known traditional application.[1][10][11] These compounds are believed to accelerate wound healing by promoting tissue granulation, collagen synthesis, and angiogenesis, while also providing antimicrobial and anti-inflammatory effects at the wound site.[12][13] While no specific quantitative data for β,β-dimethyl-acrylalkannin in wound healing assays are available, the extensive evidence for the parent compounds strongly suggests its potential in this therapeutic area.[1][10][11]

Pharmacokinetics

Detailed pharmacokinetic studies (Absorption, Distribution, Metabolism, and Excretion - ADME) specifically on β,β-dimethyl-acrylalkannin are not yet available in the public literature. However, studies on its parent compound, shikonin, and other derivatives like acetylshikonin indicate generally poor oral bioavailability and wide distribution.[14][15] The plasma protein binding rate of shikonin is reported to be around 64.6%.[15] Metabolism is thought to be a significant route of clearance, with involvement of cytochrome P450 enzymes.[15] Further research is needed to elucidate the specific pharmacokinetic profile of β,β-dimethyl-acrylalkannin.

Signaling Pathways

The therapeutic effects of β,β-dimethyl-acrylalkannin and its isomer are mediated through the modulation of several key signaling pathways.

Macrophage Polarization Signaling

As mentioned earlier, DMAKN influences the tumor microenvironment by promoting the polarization of macrophages towards an anti-tumoral M1 phenotype and inhibiting the pro-tumoral M2 phenotype. This process involves a complex interplay of cytokines and transcription factors.

Caption: DMAKN promotes M1 and inhibits M2 macrophage polarization.

AKT/Gli1 Signaling Pathway (Putative)

Studies on shikonin derivatives suggest the involvement of the AKT/Gli1 signaling pathway in their anti-cancer effects. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Caption: Putative inhibition of the AKT/Gli1 pathway by DMAKN.

Notch-1 Signaling Pathway (Putative)